2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid
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Overview
Description
2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid is a compound that features a cyano group, a triazole ring, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is often catalyzed by copper(I) salts under mild conditions, leading to the formation of the triazole ring . The cyano and acrylic acid groups can be introduced through subsequent functional group transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors and the use of more efficient catalysts or reagents.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines .
Scientific Research Applications
2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The cyano and triazole groups can interact with various biological molecules, influencing their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(1H-1,2,3-triazol-4-yl)acrylic acid: Lacks the methyl group on the triazole ring.
3-(1-Methyl-1H-1,2,3-triazol-4-yl)acrylic acid: Lacks the cyano group.
2-Cyano-3-(1H-1,2,3-triazol-4-yl)propanoic acid: Has a propanoic acid moiety instead of acrylic acid.
Uniqueness
2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the cyano and triazole groups allows for diverse chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C7H6N4O2 |
---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
2-cyano-3-(1-methyltriazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H6N4O2/c1-11-4-6(9-10-11)2-5(3-8)7(12)13/h2,4H,1H3,(H,12,13) |
InChI Key |
DYMARXZFFFIVGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C=C(C#N)C(=O)O |
Origin of Product |
United States |
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